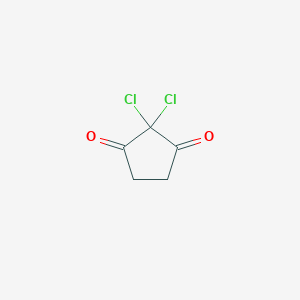
4,4'-Methylenebis(2-isopropyl-6-methylaniline)
概要
説明
4,4'-Methylenebis(2-isopropyl-6-methylaniline) is a chemical compound that has been explored for its physical and chemical properties, as well as its reactivity and molecular structure.
Synthesis Analysis
- The synthesis process of derivatives of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) has been studied, revealing insights into their molecular formation and structural characteristics. This includes the photochromism of polymorphic crystals derived from this compound (Taneda et al., 2004).
Molecular Structure Analysis
- Studies involving nuclear magnetic resonance (NMR) spectroscopy have been conducted to understand the molecular structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) and its derivatives. These studies help in characterizing the molecular structure and identifying impurities (Dorsey et al., 1978).
Chemical Reactions and Properties
- The reactivity of this compound has been explored in various contexts, including its photochromic behavior in polymorphic crystals and its role as a curative for adhesives. The differences in thermal stability of photochromes and the identification of impurities are key aspects of these studies (Taneda et al., 2004; Dorsey et al., 1978).
Physical Properties Analysis
- Detailed analysis of physical properties, such as thermal stability and molecular conformation, has been carried out. These studies are essential for understanding how the compound behaves under different physical conditions.
Chemical Properties Analysis
- The compound’s chemical properties, including its reactivity and potential applications in synthesis processes, have been a subject of research. For instance, its role in the synthesis of various derivatives through reactions like Suzuki cross-coupling has been explored (Rizwan et al., 2021).
科学的研究の応用
Polyurethane Elastomers : A study by Barikani, Fazeli, and Barikani (2013) explored the use of different dianiline chain extenders, including 4,4'-Methylenebis(2-isopropyl-6-methylaniline), in the synthesis of polyurethane prepolymers. The study found that the molecular structure of dianiline chain extenders significantly influences the thermal properties and stability of polyurethane (Barikani, Fazeli, & Barikani, 2013).
Carcinogenic Potential : A toxicology study by Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4'-Methylenebis(2-methylaniline), among other compounds. The study found that 4,4'-Methylenebis(2-methylaniline) led to tumors in rats, emphasizing its carcinogenic risks (Stula, Sherman, Zapp, & Clayton, 1975).
Nuclear Magnetic Resonance Study : Dorsey et al. (1978) conducted a study using proton and fluorine nuclear magnetic resonance spectroscopy to characterize impurities in 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA), a curative for adhesives. This research aids in the identification and quantitative measurement of impurities in various batches of these materials (Dorsey et al., 1978).
Antioxidant and Biological Activities : A study by Mastelić et al. (2008) on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives included a derivative of 4,4'-Methylenebis(5-isopropyl-2-methyl)phenol. The derivative exhibited good antioxidative properties and potential for adjuvant experimental cancer treatments (Mastelić et al., 2008).
Photochromism of Polymorphic Crystals : Taneda, Amimoto, Koyama, and Kawato (2004) researched the photochromic properties of 4,4'-Methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives. Their study revealed that the polymorphic crystals of these compounds exhibit photochromism, with variations in thermal stability due to molecular and cavity shape differences (Taneda, Amimoto, Koyama, & Kawato, 2004).
Epoxy-Aromatic Diamine Kinetics : Girard-Reydet, Riccardi, Sautereau, and Pascault (1995) compared the reactivities of different aromatic diamines, including 4,4'-Methylenebis[2,6-diethylaniline] and 4,4'-Methylenebis[3-chloro-2,6-diethylaniline], when cured with epoxy prepolymers. Their findings contributed to understanding the influence of diamine structure on the curing process and final properties of the material (Girard-Reydet, Riccardi, Sautereau, & Pascault, 1995).
Atomic Oxygen Degradation in Space Applications : A study by He, Suliga, Brinkmeyer, Schenk, and Hamerton (2019) investigated the effects of atomic oxygen on composite materials made with epoxy resins, including 4,4'-Methylenebis(2,6-diethylaniline) and 4,4'-Methylenebis(2-isopropyl-6-methylaniline), for space applications. This research is crucial for understanding material degradation in space environments (He, Suliga, Brinkmeyer, Schenk, & Hamerton, 2019).
Safety and Hazards
将来の方向性
“4,4’-Methylenebis(2-isopropyl-6-methylaniline)” is an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature . It is also a curing agent for epoxides (EP) and an intermediate for organic syntheses . This suggests that it could have potential applications in the development of new materials and chemical processes.
作用機序
Target of Action
It is known to be an excellent curing agent for epoxides (ep) , suggesting that its primary targets could be epoxide groups in various compounds.
Mode of Action
As a curing agent for epoxides, it likely participates in reactions that open the epoxide ring, leading to cross-linking and hardening of the material .
Result of Action
The primary result of the action of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) is the curing of epoxides . It provides outstanding mechanical and dynamic properties for structural CC-composites . This suggests that it contributes to the stability and durability of materials in which it is used.
Action Environment
The action of 4,4’-Methylenebis(2-isopropyl-6-methylaniline) can be influenced by various environmental factors. For instance, it is stable under normal temperatures and insoluble in water, but soluble in organic solvents . Therefore, the presence of organic solvents can enhance its reactivity. Additionally, it should be stored in a dry, well-ventilated place away from fire sources and oxidizing agents .
特性
IUPAC Name |
4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVGZMDLLIECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066033 | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-Methylenebis(2-isopropyl-6-methylaniline) | |
CAS RN |
16298-38-7 | |
| Record name | 4,4′-Methylenebis[2-isopropyl-6-methylaniline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16298-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (M-MIPA) influence the thermal properties of polyurethane-urea elastomers compared to other dianiline chain extenders?
A1: The research paper [] investigated the impact of different dianiline chain extenders, including M-MIPA, on the thermal properties of polyurethane-urea elastomers. The study found that the specific arrangement of isopropyl and methyl groups on the aromatic rings of M-MIPA, along with the methylene bridge connecting the rings, influenced the chain packing and intermolecular interactions within the polymer matrix.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















